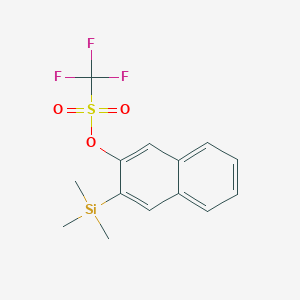

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate

説明

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being this compound. The compound is registered under Chemical Abstracts Service number 780820-43-1, which serves as its unique chemical identifier. This registration number provides unambiguous identification across scientific literature and commercial databases.

Alternative nomenclature systems have generated several synonyms for this compound. The most commonly encountered alternative names include 3-(Trimethylsilyl)-2-naphthyl triflate and trifluoromethanesulfonic acid 3-(trimethylsilyl)-2-naphthyl ester. These synonyms reflect different approaches to naming the compound, with some emphasizing the triflate functionality and others highlighting the sulfonic acid ester structure. Additional systematic names found in chemical databases include (3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate, which provides a more descriptive representation of the molecular connectivity.

The compound appears in various commercial and academic databases under different designations. Molecular Design Limited number MFCD10566935 serves as another important identifier for database searches. European Community number 672-657-7 provides regulatory identification within European chemical registration systems. These multiple identification systems ensure comprehensive tracking and referencing across different scientific and commercial platforms.

特性

IUPAC Name |

(3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-9-11-7-5-4-6-10(11)8-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZYFPWWHQEAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC=C2C=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659779 | |

| Record name | 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780820-43-1 | |

| Record name | 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation via Trifluoromethanesulfonic Acid and Trimethylchlorosilane

The most prominent method involves the direct reaction of trifluoromethanesulfonic acid (triflic acid) with trimethylchlorosilane (TMSCl) in the presence of an inert atmosphere, typically argon or nitrogen. This approach is detailed in patent CN103588803A and involves the following key steps:

| Step | Conditions | Reagents | Notes |

|---|---|---|---|

| Reaction Setup | Anhydrous environment | Anhydrous trifluoromethanesulfonic acid (CF₃SO₃H) and anhydrous trimethylchlorosilane (TMSCl) | Molar ratio 1:1 to 1.5, optimized for high yield |

| Reaction Conditions | 10°C to 30°C | Stirring under inert gas (argon or nitrogen) | Reaction duration: approximately 12 hours |

| Reaction Process | Continuous stirring | - | Ensures complete silylation of the naphthyl derivative |

| Work-up | Under reduced pressure | - | Distillation at 125–135°C to isolate the product |

- The process yields high-purity products up to 99.9% with yields reaching 97.8% under optimized conditions.

- The absence of side reactions makes this method suitable for large-scale production.

- Variations in molar ratios and temperature control influence the purity and yield, with a typical molar ratio of 1:1 to 1.5 favoring higher yields.

Silylation of 2-Naphthol Derivatives with Trimethylsilyl Chloride

Another approach involves the direct silylation of 2-naphthol derivatives using trimethylsilyl chloride (TMSCl) in the presence of a base or catalyst, often under dry and inert conditions:

| Step | Conditions | Reagents | Notes |

|---|---|---|---|

| Preparation of 2-Naphthol Derivative | - | Commercially available or synthesized | Acts as the substrate for silylation |

| Silylation Reaction | 10°C to 30°C | TMSCl, base (e.g., pyridine or imidazole) | Catalyzes the formation of the silyl ether |

| Reaction Duration | 4–6 hours | - | Monitored via TLC or GC for completion |

| Work-up | Aqueous work-up, extraction | - | Purification through chromatography or distillation |

This method is advantageous for functionalizing specific positions on the naphthalene ring, leading to the desired silylated triflate.

Multistep Synthesis Involving Triflic Anhydride and Silylating Agents

A more complex route involves initial formation of triflic esters followed by silylation:

| Step | Conditions | Reagents | Notes |

|---|---|---|---|

| Triflic Ester Formation | -50°C to 0°C | Triflic anhydride (CF₃SO₂)₂O | Reacted with naphthol derivatives with base |

| Silylation | 0°C to 20°C | Trimethylsilyl chloride (TMSCl) | Converts triflate to silyl-triflate derivative |

| Purification | Under inert atmosphere | - | Distillation or chromatography |

This multistep process allows for precise control over the functional groups introduced and can be optimized for high purity.

Research Data and Comparative Analysis

| Preparation Method | Reaction Temperature | Molar Ratios | Reaction Time | Purity (%) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| CN103588803A (Patent) | 10–30°C | 1:1 to 1.5 | 12 hours | Up to 99.9 | Up to 97.8 | No side reactions, scalable |

| Silylation of 2-Naphthol | 10–30°C | TMSCl: substrate = 1:1 | 4–6 hours | ~98% | 90–95% | Suitable for specific derivatives |

| Multistep triflic ester + silylation | -50°C to 20°C | Varies | 1–4 hours | >95% | 85–92% | High selectivity, complex setup |

Summary and Recommendations

The most reliable and scalable method for preparing 3-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate involves the direct reaction of trifluoromethanesulfonic acid with trimethylchlorosilane under controlled, anhydrous, and inert conditions, typically at 10–30°C for approximately 12 hours. Variations in molar ratios and temperature can optimize yield and purity, with the process demonstrating high efficiency and minimal side reactions.

For research and industrial applications, adherence to strict moisture-free environments, precise temperature regulation, and appropriate purification techniques such as underpressure distillation are critical for obtaining high-purity products suitable for subsequent synthetic transformations.

化学反応の分析

Types of Reactions

3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate undergoes various types of reactions, including:

Silylation: It is used to silylate alcohols, converting them into silyl ethers.

Activation of Ketones and Aldehydes: It activates these compounds for further reactions.

Cyclization Reactions: It is used in Dieckmann-like cyclization of ester-imides and diesters.

Common Reagents and Conditions

Common reagents used with this compound include triethylamine, boron trifluoride etherate, and various organolithium reagents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving this compound include silyl enol ethers, activated ketones, and aldehydes .

科学的研究の応用

Synthetic Applications

1. Synthesis of Benzofurans

One of the primary applications of TMS-2-naphthyl triflate is in the synthesis of benzofurans. This compound acts as a benzyne precursor, facilitating reactions that form these important heterocycles. The reaction typically involves the elimination of trifluoromethanesulfonic acid, leading to the formation of reactive benzyne intermediates that can undergo further transformations.

2. Formation of Arynes

TMS-2-naphthyl triflate is utilized for generating arynes, which are highly reactive species used in various coupling reactions. The ability to generate arynes selectively allows for the development of complex molecular architectures in a controlled manner.

Data Table: Comparison of Synthetic Methods Using TMS-2-naphthyl Triflate

Case Studies

Case Study 1: Synthesis of Substituted Benzofurans

In a recent study, researchers employed TMS-2-naphthyl triflate to synthesize various substituted benzofurans with high yields. The method demonstrated efficiency by allowing multiple substitutions on the benzofuran ring, showcasing its potential in drug discovery and development.

Case Study 2: Application in Material Science

Another notable application involves using TMS-2-naphthyl triflate in polymer chemistry. The compound has been utilized to modify polymer backbones, enhancing their thermal and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings.

作用機序

The compound exerts its effects primarily through its ability to activate ketones and aldehydes. It forms a highly reactive intermediate that facilitates various chemical transformations. The molecular targets include carbonyl compounds, which are activated for further reactions .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs: Phenyl-Based Triflates

2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate (CAS: Not explicitly provided) is a phenyl analog of the target compound. It serves as a precursor for ortho-benzyne and is synthesized from phenol in a three-step sequence with 66% overall yield . Compared to the naphthyl derivative, the phenyl version exhibits:

- Higher reactivity : The smaller aromatic system reduces steric hindrance, enabling faster aryne generation.

- Lower thermal stability : The absence of a fused naphthalene ring reduces resonance stabilization, making it more prone to decomposition.

3-(Benzyl Oxy)-2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate (3b) and 3-(Allyloxy)-2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate (3c) are modified analogs with alkoxy substituents at the 3-position. These derivatives demonstrate:

- Tunable electronic effects : Electron-donating groups (e.g., benzyloxy) moderate aryne electrophilicity, affecting regioselectivity in reactions .

- Synthetic versatility : They are synthesized via alkylation of 3-hydroxy-2-(trimethylsilyl)phenyl triflate, a key intermediate in benzyne chemistry .

Positional Isomers: Naphthyl Triflates

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate (CAS: 252054-88-9) is a structural isomer with the TMS group at the 1-position of the naphthalene ring. Key differences include:

- Regioselectivity : The 1-TMS isomer generates arynes that favor nucleophilic attack at the 2-position, whereas the 3-TMS derivative directs reactivity to the 1-position .

- Steric effects : The 1-TMS isomer exhibits slightly lower yields in Diels-Alder reactions due to increased steric hindrance near the reactive site .

Bis(Triflate) Derivatives

TPBT (2-(Trimethylsilyl)−1,3-phenylene bis(trifluoromethanesulfonate)) and TTPM (3-(((trifluoromethyl)sulfonyl)oxy)−2-(trimethylsilyl)phenyl 4-methylbenzenesulfonate) are bis-triflate analogs. These compounds:

- Enable dual reactivity : Two triflate groups allow sequential aryne generation or participation in tandem reactions .

- Higher molecular complexity : Used in synthesizing polycyclic aromatic hydrocarbons (PAHs) with fused rings .

Substituent Effects on Reactivity

- Steric hindrance : Bulky substituents (e.g., naphthyl vs. phenyl) reduce reaction yields. For example, 3-(Trimethylsilyl)-2-naphthyl triflate yields 59–77% in symmetrical aryne reactions, while less hindered phenyl analogs achieve up to 81% .

- Electronic effects : Electron-withdrawing groups (e.g., triflate) enhance leaving-group ability, while electron-donating groups (e.g., methoxy) stabilize transition states in aryne trapping .

Key Research Findings

- Steric Limitations : The naphthyl derivative’s bulkiness leads to lower yields compared to phenyl analogs in multicomponent reactions (63–81% for phenyl vs. 59–77% for naphthyl) .

- Regioselectivity Control : The position of the TMS group dictates aryne reactivity, enabling tailored synthesis of acenes and heterocycles .

- Safety Profile : The compound is classified as a skin/eye irritant and metal corrosive, requiring careful handling .

生物活性

3-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate (TMSOTf) is a synthetic organic compound that has gained attention in various fields of chemistry and biology due to its unique properties and biological activities. This article delves into the biological activity of TMSOTf, exploring its mechanisms, applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₅F₃O₃SSi

- Molecular Weight : 348.41 g/mol

- CAS Number : 780820-43-1

- Appearance : Clear liquid, colorless

- Density : 1.26 g/cm³ at 20 °C

TMSOTf acts primarily as a reagent in organic synthesis, facilitating various reactions including:

- Alkylation Reactions : It promotes the formation of carbon-carbon bonds by enabling nucleophilic attack on electrophilic centers.

- Cyclization Processes : TMSOTf can induce cyclization reactions, leading to the formation of complex cyclic structures from linear precursors.

- Enzyme Inhibition : The trifluoromethanesulfonate group enhances binding affinity to certain enzymes, potentially leading to inhibition or modulation of their activity.

The presence of the trimethylsilyl group increases the lipophilicity of the compound, allowing for better membrane permeability and interaction with biological targets.

Enzyme Inhibition

TMSOTf has been shown to inhibit various enzymes involved in metabolic pathways. For instance, studies indicate that it can affect enzyme kinetics by altering substrate binding sites or modifying enzyme conformation.

Case Studies

-

Furan Synthesis :

A study demonstrated that TMSOTf facilitates the one-pot synthesis of 2-methylfurans from 3-(trimethylsilyl)propargyl acetates and ketones. This reaction showcases TMSOTf's ability to mediate complex transformations efficiently at room temperature . -

Biological Evaluation :

In a series of experiments aimed at evaluating the biological activity of related compounds, TMSOTf was utilized as a key reagent in synthesizing biologically active molecules. The resulting derivatives exhibited significant enzyme inhibition properties, highlighting TMSOTf's role in drug development and medicinal chemistry .

Applications in Research

TMSOTf is employed in various scientific research applications:

- Organic Synthesis : As a powerful silylating agent, it is used to protect functional groups during multi-step syntheses.

- Medicinal Chemistry : Its ability to modify biological molecules makes it valuable in developing new therapeutic agents.

- Chemical Biology : Used to study enzyme interactions and protein modifications.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate, and how can yields be optimized?

- Methodology : The compound is typically synthesized via silylation and triflation of naphthol derivatives. For example, a related 2-(trimethylsilyl)aryl triflate was synthesized by deprotecting a phenolic hydroxyl group using boron tribromide (BBr₃), yielding 40% in the final step . Optimization strategies include:

- Reagent stoichiometry : Adjusting molar ratios of silylating agents (e.g., trimethylsilyl chloride) and triflating reagents (e.g., trifluoromethanesulfonic anhydride).

- Reaction monitoring : Using thin-layer chromatography (TLC) to track intermediate formation .

- Purification : Column chromatography or recrystallization to isolate pure products.

- Analytical validation : Confirm structures via ¹H/¹³C NMR, GC-MS, and HRMS .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : ¹H and ¹³C NMR identify silyl (δ ~0.3 ppm for Si(CH₃)₃) and triflate (δ ~120 ppm for CF₃) groups .

- Mass spectrometry : HRMS provides exact mass (348.046 g/mol) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

- Hazard profile : Classified as corrosive (skin/eye irritation) and moisture-sensitive. Use PPE (gloves, goggles) and work in a fume hood .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid contact with oxidizers or water .

Advanced Research Questions

Q. How does this compound facilitate domino aryne generation in polyfunctionalization reactions?

- Mechanistic role : The compound acts as a precursor for arynes via fluoride-induced desilylation and triflate elimination. For example, bis(triflate) derivatives generate arynes that undergo 1,2,3-trifunctionalization of aromatic rings .

- Reactivity control : Adjusting fluoride sources (e.g., CsF, KF) modulates aryne generation rates, enabling selectivity in tandem reactions .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Steric effects : The bulky trimethylsilyl group hinders nucleophilic attack at the 2-position, directing reactivity to the 1- or 3-positions of the naphthyl ring .

- Electronic effects : The electron-withdrawing triflate group enhances electrophilicity, making it a superior leaving group in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported reaction yields or selectivity?

- Case study : A 40% yield in the final deprotection step can be improved by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。